molecular formula C11H10O4 B6257975 2-(4-ethynyl-2-methoxyphenoxy)acetic acid CAS No. 29171-46-8

2-(4-ethynyl-2-methoxyphenoxy)acetic acid

Cat. No.: B6257975
CAS No.: 29171-46-8
M. Wt: 206.19 g/mol
InChI Key: MNPJRTBMWVUADN-UHFFFAOYSA-N
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Description

2-(4-Ethynyl-2-methoxyphenoxy)acetic acid is a substituted phenylacetic acid derivative characterized by a phenoxy ring functionalized with a methoxy group at position 2 and an ethynyl group at position 2. The acetic acid moiety is linked to the oxygen atom of the phenoxy group, forming a versatile scaffold for chemical and pharmacological applications.

Properties

CAS No.

29171-46-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(4-ethynyl-2-methoxyphenoxy)acetic acid

InChI

InChI=1S/C11H10O4/c1-3-8-4-5-9(10(6-8)14-2)15-7-11(12)13/h1,4-6H,7H2,2H3,(H,12,13)

InChI Key

MNPJRTBMWVUADN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#C)OCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethynyl-2-methoxyphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethynyl-2-methoxyphenol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-ethynyl-2-methoxyphenol is reacted with chloroacetic acid under reflux conditions in an appropriate solvent like ethanol or water. The reaction mixture is then neutralized and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethynyl-2-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-ethynyl-2-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethynyl-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The methoxy group may also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-ethynyl-2-methoxyphenoxy)acetic acid with key analogs based on substituent effects, synthesis routes, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Substituted Phenylacetic Acids

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Methoxyphenoxy)acetic acid 4-OCH₃, phenoxy linkage C₉H₁₀O₄ 182.17 Intermediate in organic synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OCH₃ C₉H₉BrO₃ 245.08 Crystal structure analysis; natural product synthesis (e.g., Combretastatin A-4)
2-(4-Methoxy-2-methylphenyl)acetic acid 4-OCH₃, 2-CH₃ C₁₀H₁₂O₃ 180.20 Used in pharmaceutical intermediates
2-(4-Methoxyphenyl)acetic acid 4-OCH₃ C₉H₁₀O₃ 166.17 Plasma biomarker for NSCLC discrimination
(4-{(E)-[3-(3-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid 3-Cl, thiazolidinone moiety C₁₉H₁₃ClN₂O₅S 416.83 Potential biological activity (structural analog of thiazolidinediones)

Substituent Effects on Reactivity and Properties

  • Ethynyl vs. Bromo/Methoxy Groups : The ethynyl group in the target compound introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions compared to brominated analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, which undergo regioselective substitution (e.g., Suzuki couplings) .
  • Hydrogen Bonding : Analogs such as 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a feature likely shared by the target compound due to the acetic acid moiety .

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